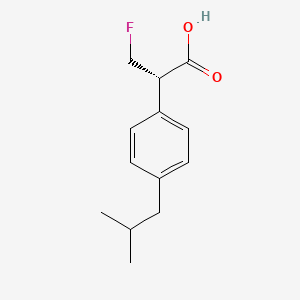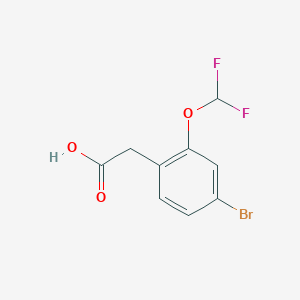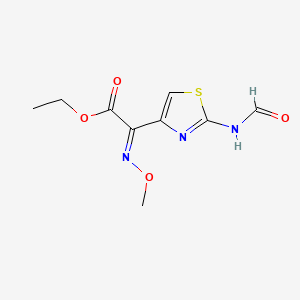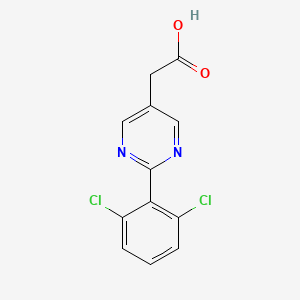
(S)-F-Ibuprofen
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-3-fluoro-2-(4-isobutylphenyl)propanoic acid is a chiral compound that belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs). It is structurally related to ibuprofen, a widely used NSAID, and shares similar pharmacological properties. The compound is characterized by the presence of a fluorine atom at the 3-position and an isobutyl group at the 4-position of the phenyl ring, which contributes to its unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-fluoro-2-(4-isobutylphenyl)propanoic acid typically involves several key steps:
Friedel-Crafts Acylation: The process begins with the acylation of isobutylbenzene using acetic anhydride and a Lewis acid catalyst such as aluminum chloride (AlCl3) to form p-isobutylacetophenone.
Reduction: The carbonyl group of p-isobutylacetophenone is then reduced to an alcohol using a reducing agent like sodium borohydride (NaBH4).
Fluorination: The alcohol is converted to a fluorinated intermediate through a nucleophilic substitution reaction using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the desired (S)-enantiomer using chiral chromatography or enzymatic methods.
Industrial Production Methods
Industrial production of (S)-3-fluoro-2-(4-isobutylphenyl)propanoic acid follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and distillation.
化学反応の分析
Types of Reactions
(S)-3-fluoro-2-(4-isobutylphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound to alcohols or alkanes using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Diethylaminosulfur trifluoride (DAST) for fluorination reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of amines or thiols.
科学的研究の応用
(S)-3-fluoro-2-(4-isobutylphenyl)propanoic acid has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: Studied for its effects on cellular processes and as a tool to investigate enzyme mechanisms.
Medicine: Explored for its potential as an anti-inflammatory and analgesic agent, similar to ibuprofen.
Industry: Utilized in the development of new pharmaceuticals and as an intermediate in the production of other chemical compounds.
作用機序
The mechanism of action of (S)-3-fluoro-2-(4-isobutylphenyl)propanoic acid involves the inhibition of the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2 . By inhibiting these enzymes, the compound reduces the production of prostaglandins, which are mediators of inflammation, pain, and fever. The fluorine atom at the 3-position enhances the compound’s binding affinity to the COX enzymes, contributing to its potency.
類似化合物との比較
Similar Compounds
Ibuprofen: A widely used NSAID with similar anti-inflammatory and analgesic properties.
Naproxen: Another NSAID with a similar mechanism of action but different pharmacokinetic properties.
Ketoprofen: An NSAID with similar therapeutic effects but a different chemical structure.
Uniqueness
(S)-3-fluoro-2-(4-isobutylphenyl)propanoic acid is unique due to the presence of the fluorine atom, which enhances its pharmacological properties by increasing its binding affinity to COX enzymes and improving its metabolic stability. This makes it a promising candidate for further development as a therapeutic agent.
特性
CAS番号 |
911136-13-5 |
|---|---|
分子式 |
C13H17FO2 |
分子量 |
224.27 g/mol |
IUPAC名 |
(2S)-3-fluoro-2-[4-(2-methylpropyl)phenyl]propanoic acid |
InChI |
InChI=1S/C13H17FO2/c1-9(2)7-10-3-5-11(6-4-10)12(8-14)13(15)16/h3-6,9,12H,7-8H2,1-2H3,(H,15,16)/t12-/m0/s1 |
InChIキー |
RHYPLXHTNFTLQW-LBPRGKRZSA-N |
異性体SMILES |
CC(C)CC1=CC=C(C=C1)[C@H](CF)C(=O)O |
正規SMILES |
CC(C)CC1=CC=C(C=C1)C(CF)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[4-(5-Bromopyridin-2-yl)phenyl]methanol](/img/structure/B14033862.png)
![Methyl 5-bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B14033870.png)




![(3AS,8BS)-3A,8B-Dihydroxy-2-methyl-4-oxo-1,3A,4,8B-tetrahydroindeno[1,2-B]pyrrole-3-carbonitrile](/img/structure/B14033902.png)



![N-(2-Amino-2-methylpropyl)-2-((1R,3R,3''R,5R,5'R,7R)-dispiro[adamantane-2,3'-[1,2,4]trioxolane-5',1''-cyclohexan]-3''-YL)acetamide](/img/structure/B14033916.png)
